

The Discovery of Squalene in Shark Liver: An In-depth Technical Guide

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Compound Name: Squalene

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Abstract

This technical guide provides a comprehensive overview of the historical discovery of **squalene**, a triterpenoid of significant interest in the pharmaceutical and cosmetic industries, with a primary focus on its initial isolation from shark liver oil. We delve into the seminal work of the pioneering scientists who first identified, characterized, and elucidated the biological importance of this unique hydrocarbon. This document details the early experimental methodologies, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows associated with **squalene**'s journey from a curious natural product to a well-understood biomolecule. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the foundational research in **squalene** chemistry and biology.

Introduction

Squalene (C₃₀H₅₀) is a polyunsaturated aliphatic hydrocarbon that plays a crucial role as a biochemical precursor to the entire family of steroids.^{[1][2]} Its discovery and subsequent characterization represent a significant milestone in the field of natural product chemistry. The initial and most abundant source of this compound was found to be the liver of deep-sea sharks, a fact that gave the molecule its name, derived from the shark genus *Squalus*.^[3] This guide will trace the history of its discovery, from early observations to the elucidation of its structure and biosynthetic pathway.

The Initial Discovery and Isolation by Dr. Mitsumaru Tsujimoto

The journey of **squalene**'s discovery began in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto. In 1906, while investigating the composition of "kuroko-zame" (a type of deep-sea shark) liver oil at the Tokyo Industrial Testing Station, he isolated a highly unsaturated hydrocarbon from the unsaponifiable fraction of the oil.^[3]

A decade later, in 1916, Tsujimoto successfully isolated this hydrocarbon in a purer form from the liver oil of two species of deep-sea sharks.^[3] He named the compound "**squalene**" and proposed its chemical formula as $C_{30}H_{50}$.

Experimental Protocol: Isolation of Squalene (Tsujimoto, 1916)

While the precise, detailed parameters from Tsujimoto's original 1916 publication are not readily available in modern databases, the methodology can be reconstructed based on the scientific practices of the era and subsequent descriptions of his work. The core of his method was fractional vacuum distillation.

Objective: To isolate the highly unsaturated hydrocarbon from the unsaponifiable fraction of shark liver oil.

Materials:

- Liver oil from deep-sea sharks (e.g., *Squalus* species)
- Ethanolic potassium hydroxide solution (for saponification)
- Ether (for extraction)
- Vacuum distillation apparatus

Methodology:

- **Saponification:** The shark liver oil was first saponified by heating with an ethanolic solution of potassium hydroxide. This process converts the triglycerides (fats) into glycerol and fatty acid

salts (soap), leaving the unsaponifiable matter, which includes **squalene**, unchanged.

- **Extraction:** The unsaponifiable fraction was then extracted from the saponified mixture using a solvent in which it is soluble, such as ether. The ether layer, containing the **squalene**, was then separated from the aqueous layer containing the soap and glycerol.
- **Solvent Removal:** The ether was removed from the extract, likely through simple distillation at atmospheric pressure, to yield the crude unsaponifiable matter.
- **Fractional Vacuum Distillation:** The crude unsaponifiable matter was then subjected to fractional distillation under reduced pressure (vacuum). This technique allows for the separation of compounds with high boiling points at lower temperatures, thus preventing thermal degradation of the heat-sensitive **squalene**. By carefully controlling the temperature and pressure, Tsujimoto was able to isolate a fraction that was highly enriched in the $C_{30}H_{50}$ hydrocarbon, which he named **squalene**.

Elucidation of the Chemical Structure

Following its discovery, the precise chemical structure of **squalene** remained to be determined. This task was undertaken by several research groups, with significant contributions from Professor Isidor Morris Heilbron and his colleagues in the United Kingdom. In 1926, Heilbron and his co-workers, through a series of chemical degradation studies, provided substantial evidence for the structure of **squalene**. Further work by Heilbron and others in 1929 ultimately confirmed its structure as a linear, symmetrical triterpene. In 1931, Professor Paul Karrer of the University of Zurich also contributed to confirming the chemical formula of **squalene**.

Experimental Protocol: Structural Elucidation of Squalene (Heilbron et al., 1926-1929)

Heilbron's approach to determining the structure of **squalene** involved a combination of classical organic chemistry techniques, including ozonolysis and the characterization of the resulting degradation products.

Objective: To determine the arrangement of carbon atoms and the location of the double bonds in the **squalene** molecule.

Methodology:

- Purification of **Squalene**: **Squalene** was purified from the unsaponifiable fraction of shark liver oil, likely through repeated vacuum distillation.
- Hydrogenation: Complete hydrogenation of **squalene** yielded a saturated hydrocarbon, squalane ($C_{30}H_{62}$). The molecular formula of squalane confirmed the acyclic nature of the carbon skeleton.
- Ozonolysis: **Squalene** was subjected to ozonolysis, a chemical reaction where ozone is used to cleave the double bonds. This process breaks the **squalene** molecule into smaller, more easily identifiable fragments (aldehydes, ketones, and carboxylic acids).
- Identification of Degradation Products: The fragments from the ozonolysis reaction were then separated and identified using classical chemical methods, such as the formation of derivatives with known melting points. The identification of these fragments allowed Heilbron and his team to piece together the original structure of the **squalene** molecule, revealing its repeating isoprene units.
- Confirmation of Symmetry: The nature and quantity of the degradation products also provided evidence for the symmetrical structure of **squalene**.

The Role of Squalene in Cholesterol Biosynthesis

Perhaps the most significant discovery regarding the biological function of **squalene** came from the work of Konrad Bloch and his colleagues in the 1950s. They demonstrated that **squalene** is a key intermediate in the biosynthesis of cholesterol. This discovery was a landmark in biochemistry and earned Bloch a share of the Nobel Prize in Physiology or Medicine in 1964.

Experimental Protocol: Tracing the Biosynthesis of Squalene and Cholesterol (Langdon and Bloch, 1953)

Bloch's experiments elegantly used isotopic labeling to trace the metabolic fate of small molecules in the synthesis of **squalene** and cholesterol.

Objective: To demonstrate that **squalene** is a precursor in the biosynthesis of cholesterol.

Materials:

- Rats
- ^{14}C -labeled sodium acetate
- Carrier (unlabeled) **squalene**
- Apparatus for collecting respiratory CO_2
- Scintillation counter for measuring radioactivity

Methodology:

- Administration of ^{14}C -labeled Acetate: Rats were fed or injected with acetate that had been labeled with the radioactive isotope carbon-14 (^{14}C).
- Tissue Harvesting and Lipid Extraction: After a specific period, the rats were euthanized, and their livers and other tissues were harvested. The lipids were then extracted from these tissues.
- Isolation of **Squalene** and Cholesterol: The extracted lipids were saponified, and the unsaponifiable fraction was isolated. From this fraction, both **squalene** and cholesterol were purified. To aid in the isolation of the small amounts of newly synthesized, radioactive **squalene**, a known amount of non-radioactive "carrier" **squalene** was added.
- Radioactivity Measurement: The radioactivity of the isolated **squalene** and cholesterol was measured using a Geiger-Müller counter or a similar device. The presence of ^{14}C in both **squalene** and cholesterol demonstrated that they were synthesized from the administered acetate.
- Time-Course Experiments: By varying the time between the administration of the labeled acetate and the harvesting of the tissues, Bloch and his team were able to show that the radioactivity appeared in **squalene** before it appeared in cholesterol, providing strong evidence that **squalene** is a precursor to cholesterol.

Quantitative Data

The concentration of **squalene** in shark liver oil can vary significantly depending on the species, with deep-sea sharks generally having higher concentrations.

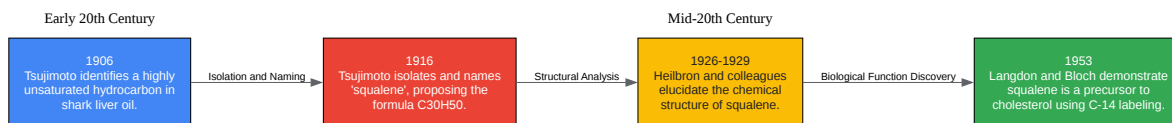
Table 1: **Squalene** Content in the Liver Oil of Various Shark Species

Shark Species	Squalene Content (% of Liver Oil)	Reference(s)
Centrophorus squamosus	70.60 ± 0.81	
Unspecified deep-sea sharks	40 - 80	
Centroscymnus crepidater	High (similar to C. squamosus)	
Cuban shark species (Ginglymostoma cirratum, Carcharhinus longimanus, Carcharhinus falciformis)	0.03	
Tasmanian deep-sea sharks (various species)	15 - 69	

Table 2: Physical and Chemical Properties of **Squalene**

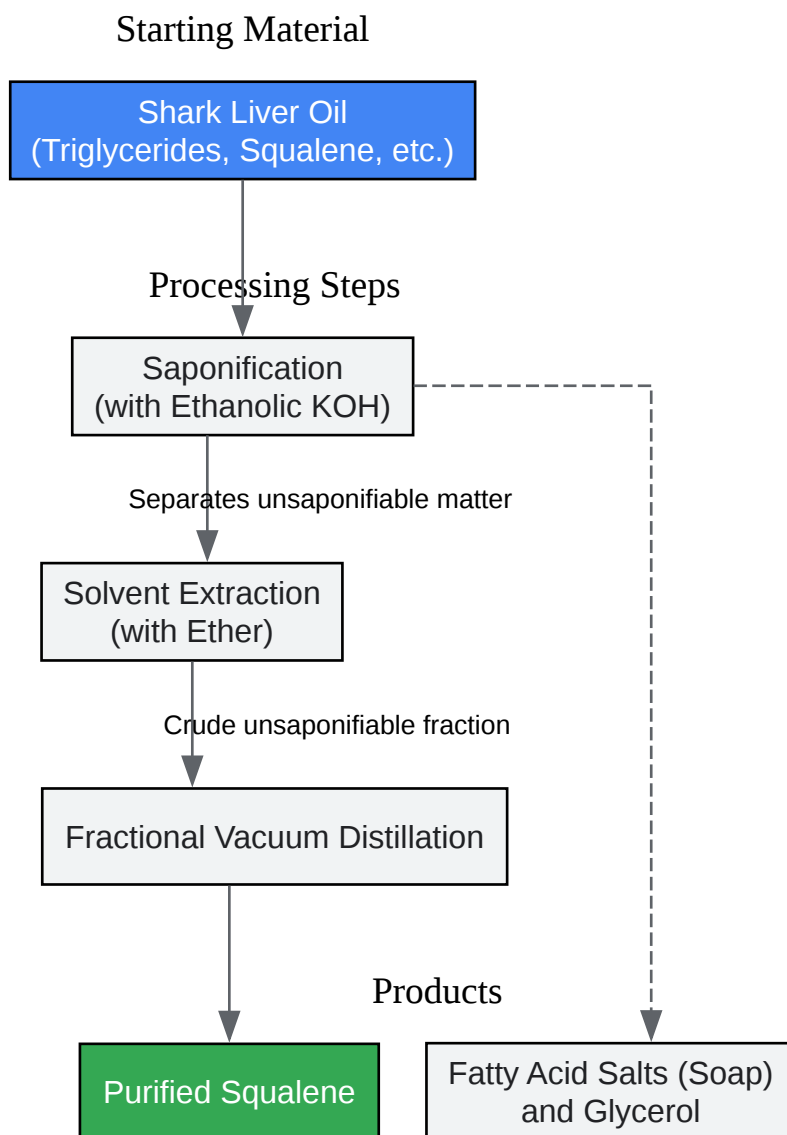
Property	Value	Reference(s)
Chemical Formula	C ₃₀ H ₅₀	
Molar Mass	410.72 g/mol	
Appearance	Colorless to pale yellow oil	
Odor	Faint, agreeable	
Density	~0.858 g/cm ³ at 20°C	
Boiling Point	285 °C at 25 mmHg	
Melting Point	-75 °C	
Solubility	Insoluble in water; soluble in ether, acetone, and other organic solvents	
Refractive Index	~1.4990 at 20°C	

Visualizations



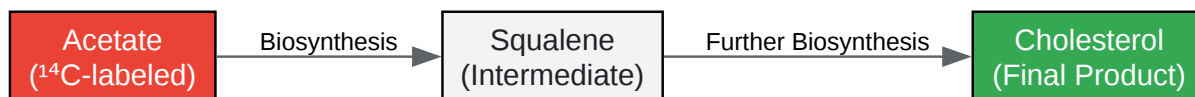
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Caption: Timeline of the key discoveries in the history of **squalene** research.



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Caption: Simplified workflow for the early extraction of **squalene** from shark liver oil.



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Caption: Simplified logical relationship in the biosynthesis of cholesterol from acetate via **squalene**.

Conclusion

The discovery of **squalene** in shark liver and the subsequent elucidation of its structure and biosynthetic role represent a fascinating chapter in the history of science. From the pioneering work of Mitsumaru Tsujimoto to the elegant isotopic tracer studies of Konrad Bloch, the scientific community has progressively unveiled the significance of this unique triterpene. This guide has provided a detailed overview of these historical milestones, with a focus on the experimental methodologies that underpinned these discoveries. The quantitative data and visual representations further illuminate the key aspects of **squalene's** journey from a natural curiosity to a valuable molecule in various scientific and industrial domains.

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